6-Benzamido-2-chlorohexanoic acid
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Overview
Description
6-Benzamido-2-chlorohexanoic acid is an organic compound with the molecular formula C13H16ClNO3 It is a derivative of hexanoic acid, featuring a benzamido group and a chlorine atom attached to the hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Benzamido-2-chlorohexanoic acid can be synthesized through a multi-step process starting from caprolactam. The synthetic route involves the acylation of caprolactam to produce the corresponding acyl derivative, followed by chlorination to yield N-acyl-5-chlorocaprolactam. The final step involves the hydrolysis of this chlorolactam to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This typically includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-Benzamido-2-chlorohexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be used.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Hydrolysis: Products include hexanoic acid and benzamide.
Oxidation and Reduction: Specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
6-Benzamido-2-chlorohexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 6-Benzamido-2-chlorohexanoic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
6-Benzamido-2-chlorohexanoic acid can be compared with other similar compounds, such as:
- 6-Benzamido-2-chlorobutanoic acid
- 6-Benzamido-2-chloropentanoic acid
- 6-Benzamido-2-chlorooctanoic acid
These compounds share structural similarities but differ in the length of the carbon chain
Properties
CAS No. |
5107-15-3 |
---|---|
Molecular Formula |
C13H16ClNO3 |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
6-benzamido-2-chlorohexanoic acid |
InChI |
InChI=1S/C13H16ClNO3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,15,16)(H,17,18) |
InChI Key |
WMOJTMKMDUWHEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)Cl |
Origin of Product |
United States |
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